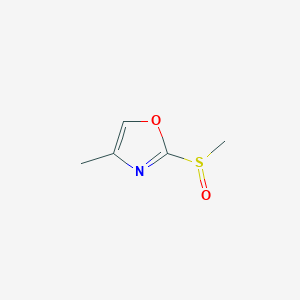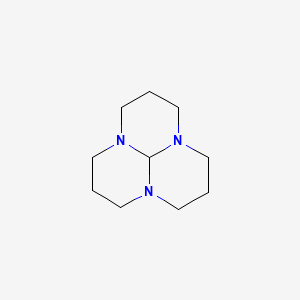![molecular formula C25H26O3 B8678287 3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B8678287.png)
3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ST1926 is synthesized through a series of chemical reactions starting from adamantane derivatives. The synthetic route involves the formation of a biphenyl structure with an adamantyl group and a hydroxyl group at specific positions. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of ST1926 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in the industrial production of ST1926 .
Analyse Chemischer Reaktionen
Types of Reactions
ST1926 undergoes various chemical reactions, including:
Oxidation: ST1926 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ST1926 molecule.
Substitution: Substitution reactions can introduce new functional groups into the ST1926 structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of ST1926 with modified functional groups, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
ST1926 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ST1926 is used as a model compound to study the reactivity and properties of retinoid-related molecules.
Biology: It is used to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Medicine: ST1926 has shown potential as an anti-cancer agent, particularly in the treatment of leukemia and colorectal cancer. .
Wirkmechanismus
ST1926 exerts its effects through several mechanisms:
Apoptosis Induction: ST1926 induces apoptosis in cancer cells by increasing cytosolic calcium levels and inhibiting mitochondrial calcium uptake.
DNA Damage: It causes early DNA damage and S-phase arrest in cancer cells, leading to apoptosis.
Inhibition of DNA Polymerase Alpha: ST1926 inhibits the catalytic subunit of DNA polymerase alpha, which is involved in initiating DNA synthesis in eukaryotic cells.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C25H26O3 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28) |
InChI-Schlüssel |
QAWBIEIZDDIEMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)










